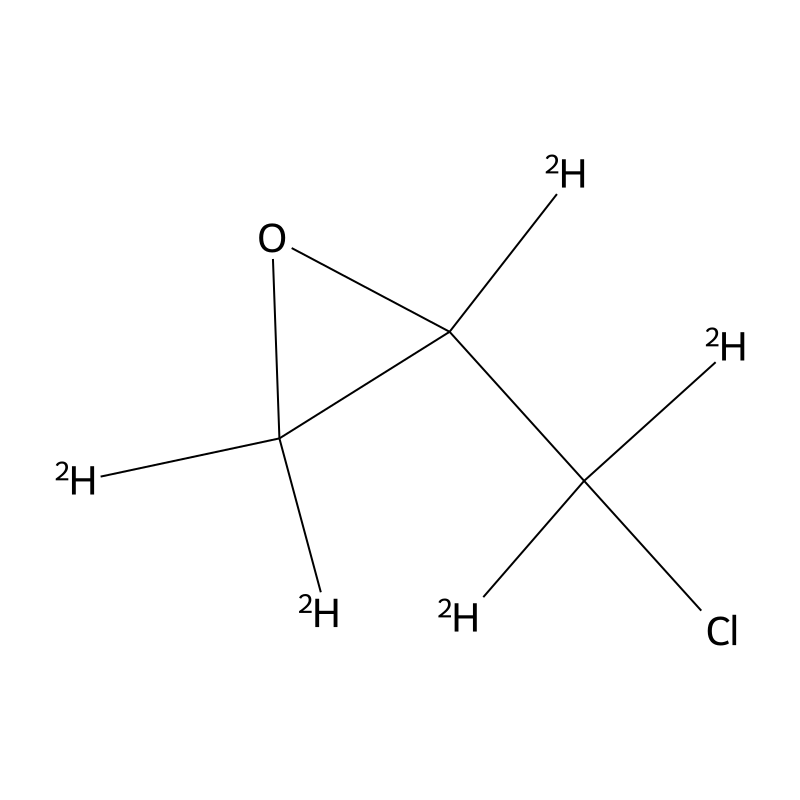

Epichlorohydrin-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Applications in Isotope Tracing Studies

The primary application of epichlorohydrin-d5 lies in its use as an isotopic tracer. Due to the presence of deuterium, epichlorohydrin-d5 can be easily distinguished from its non-deuterated counterpart using techniques like mass spectrometry. This allows scientists to track the movement, fate, and metabolism of epichlorohydrin in various systems, including:

- Biological systems: By incorporating epichlorohydrin-d5 into cell cultures or organisms, researchers can study its uptake, metabolism, and potential toxicity. This information is crucial in understanding the mechanisms of action of epichlorohydrin and its potential effects on living organisms .

- Environmental studies: Epichlorohydrin-d5 can be used to trace the movement and degradation of epichlorohydrin in the environment. This information helps scientists understand the potential environmental impact of this compound and develop strategies for remediation .

Advantages of Using Epichlorohydrin-d5

Compared to using non-deuterated epichlorohydrin, epichlorohydrin-d5 offers several advantages:

- Minimal interference: Due to its distinct mass, epichlorohydrin-d5 produces minimal interference from endogenous compounds present in biological samples or environmental matrices, leading to cleaner and more accurate results .

- Improved sensitivity: The mass difference between epichlorohydrin and epichlorohydrin-d5 allows for more sensitive detection of the labeled molecule, particularly when dealing with low concentrations .

- Reduced background noise: The use of deuterium can also minimize background noise in certain analytical techniques, further enhancing the sensitivity and accuracy of the measurements .

Epichlorohydrin-d5 is a deuterated form of epichlorohydrin, characterized by the molecular formula CHClO and a CAS number of 69533-54-6. It is a colorless, oily liquid with a refractive index of approximately 1.438 and a flash point of 93 °F (34 °C) . The compound is soluble in chloroform and has limited solubility in methanol . Epichlorohydrin-d5 is notable for its use in various chemical syntheses and as a stable isotope-labeled compound, which enhances its utility in analytical chemistry and biological studies.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the epoxide and chlorine functionalities.

- Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of alcohols or other derivatives.

- Polymerization: Epichlorohydrin-d5 can polymerize under acidic or basic conditions, forming polyepichlorohydrin, which has applications in various materials science fields .

Epichlorohydrin-d5 exhibits biological activity similar to that of its non-deuterated form. It is recognized as a toxic compound, with potential effects including:

- Skin Irritation: The compound can cause skin irritation and allergic reactions upon contact.

- Toxicity upon Inhalation: Inhalation may lead to respiratory issues due to its irritant properties .

- Carcinogenic Potential: Like many alkylating agents, it has been associated with mutagenic activity, necessitating caution in handling .

The synthesis of epichlorohydrin-d5 typically involves the chlorination of glycerol-d5 or the reaction of allyl chloride with deuterated water. Common methods include:

- Chlorination of Glycerol-d5: Glycerol-d5 is treated with chlorine gas in the presence of a catalyst to yield epichlorohydrin-d5.

- Allyl Chloride Reaction: Allyl chloride reacts with deuterated water under controlled conditions to form the desired product .

These methods ensure high purity and isotopic labeling essential for various applications.

Epichlorohydrin-d5 finds applications across several fields, including:

- Analytical Chemistry: It serves as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its isotopic labeling.

- Polymer Chemistry: Used as a monomer for producing polyepichlorohydrin, which has applications in adhesives and coatings.

- Biological Research: Its reactivity allows for the study of biological mechanisms involving alkylating agents .

Studies on the interactions of epichlorohydrin-d5 focus on its reactivity with biological macromolecules. Research indicates that it can modify proteins and nucleic acids through alkylation, which may affect cellular processes and contribute to toxicity. The unique isotopic labeling aids in tracking these interactions in biological systems .

Epichlorohydrin-d5 shares similarities with several other compounds, particularly those containing epoxide groups or halogens. Key comparisons include:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Epichlorohydrin | CHClO | Non-deuterated form; widely used in industry |

| Glycerol | CHO₃ | Non-toxic; used as a solvent and humectant |

| Allyl Chloride | CHCl | Reactive halogen; used in organic synthesis |

| 1,2-Epoxybutane | CHO | Similar reactivity; less toxic |

Epichlorohydrin-d5's uniqueness lies in its stable isotope labeling, which enhances its utility in research settings while maintaining similar reactivity profiles to these compounds. This feature allows researchers to trace metabolic pathways and chemical interactions more effectively.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard